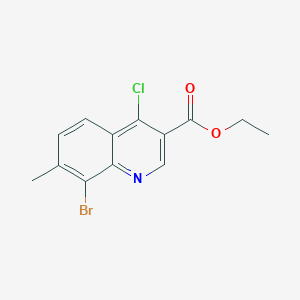

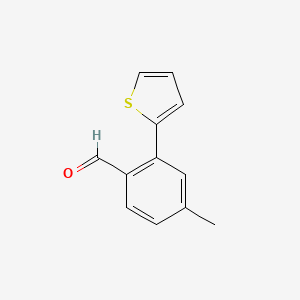

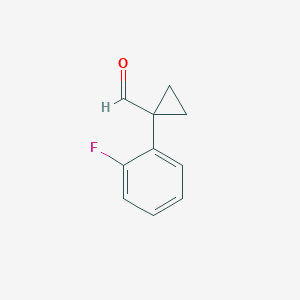

![molecular formula C7H8N4 B1406118 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine CAS No. 1368194-74-4](/img/structure/B1406118.png)

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine

説明

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a part of the pyrrolopyrimidine class of compounds, which have shown pronounced cytotoxic activity . It has been used in the synthesis of various derivatives with potential antiviral activity against viruses like Zika .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and its derivatives often involves methylation and reaction with appropriate amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been methylated with methyl iodide and reacted with an amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is characterized by a pyrrolopyrimidine core . This core structure can be modified with various substituents to create a wide range of derivatives with different properties .Chemical Reactions Analysis

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The different substituents on the molecule can significantly affect its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can vary depending on its specific structure and substituents . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C .科学的研究の応用

Rheumatoid Arthritis Treatment

The compound has been used in the development of novel derivatives as potent, selective, and reversible inhibitors of Bruton’s tyrosine kinase (BTK), which is a promising target for the treatment of rheumatoid arthritis .

Nitric Oxide Production Inhibition

Studies have indicated that derivatives of this compound can inhibit nitric oxide production without affecting cell viability, which is significant in various inflammatory and autoimmune conditions .

Pharmacophore Optimization

Using QSARINS software, researchers have explored the optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity, enhancing the pharmacophore model for better therapeutic outcomes .

Antiviral Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a structural feature that elicits antiviral activity, with potential applications in treating viruses like Zika .

Cancer Research

The overexpression of p21-activated kinase 4 (PAK4) is associated with various cancers, and derivatives of this compound have been investigated as competitive inhibitors of PAK4 at the molecular level .

作用機序

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine protein kinases and is closely associated with cancer . It plays a key role in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine acts as a competitive inhibitor of PAK4 . The compound’s interaction with PAK4 and the resulting changes were investigated at the molecular level using molecular dynamics simulations and binding free energy calculations . The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The compound affects the signaling pathways mediated by PAK4 . PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Result of Action

The compound’s action results in the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . The compound’s inhibitory effect on PAK4 could potentially be leveraged for the treatment of cancers where PAK4 is overexpressed .

Safety and Hazards

特性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXACNBYZONFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=NC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)